4-(4-Chloro-2-methylphenoxy)butyryl chloride
Description
4-(4-Chloro-2-methylphenoxy)butyryl chloride (CAS: Not explicitly listed in evidence; molecular formula inferred as C₁₁H₁₂Cl₂O₂) is an acyl chloride derivative featuring a substituted phenoxy group. Key properties include:
- Physical state: Liquid at room temperature .
- Boiling point: ~345.5°C (predicted at 760 mmHg) .
- Density: ~1.2 g/mL (predicted) .
- Refractive index: $ n_{20}^D $ ~1.53 .
The compound is used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, leveraging its reactive acyl chloride group for esterification or amidation reactions .
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)butanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXACCVLILSPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenoxybutyric Acid Intermediate Synthesis
The foundational step involves condensing o-cresol with chlorinated carboxylic esters. Patent CN101445447A details reacting γ-butyrolactone with thionyl chloride (SOCl₂) under ZnCl₂ catalysis to form 4-chlorobutyryl chloride, a precursor for subsequent phenoxy coupling. Alternative routes use ethyl 4-chlorobutyrate, where o-cresol undergoes nucleophilic substitution with the ester in alkaline conditions (pH 9–11) at 60–80°C. This method avoids hazardous gas emissions but requires precise stoichiometry to minimize di-alkylation byproducts.
Selective Chlorination Mechanisms
Chlorination at the 4-position of the phenoxy group is achieved using sodium hypochlorite (NaOCl) or sulfuryl chloride (SO₂Cl₂). CS226909B1 reports a two-phase system where an aqueous NaOCl solution reacts with the acid suspension of 2-methylphenoxybutyric acid, yielding 85–90% 4-chloro isomer. Lewis acids (e.g., FeCl₃) paired with C₅–C₂₂ thioethers enhance regioselectivity to >95%, as disclosed in LookChem’s 2019 patents. The thioether’s electron-donating groups stabilize transition states, directing electrophilic attack to the para position.
Acyl Chloride Formation Strategies
Thionyl Chloride-Mediated Conversion
The conventional approach treats 4-(4-chloro-2-methylphenoxy)butyric acid with excess SOCl₂ at 55–60°C for 12 hours, achieving near-quantitative conversion. ZnCl₂ (1–2 mol%) accelerates the reaction by polarizing the carbonyl group, though residual HCl necessitates post-reaction neutralization. Drawbacks include SOCl₂’s moisture sensitivity and corrosive byproducts, prompting shifts toward greener alternatives.
Phosphorus-Based Reagents
Tributylphosphine (PBu₃) with carbon tetrachloride (CCl₄) offers a milder pathway, enabling room-temperature reactions. This system activates carboxylic acids via in situ formation of acyloxyphosphonium intermediates, reducing side reactions like esterification. However, higher costs and lower scalability limit industrial adoption compared to SOCl₂.
Process Optimization and Catalytic Innovation
Dual Catalysis for Enhanced Efficiency
Recent advancements employ dual catalysts: FeCl₃ (Lewis acid) and dodecyl methyl sulfide (thioether). As per LookChem’s patents, this combination elevates chlorination yields from 75% to 92% while reducing reaction time by 40%. The thioether’s long alkyl chain improves solubility in nonpolar media, facilitating homogeneous mixing.
Solvent and Temperature Control
Optimal solvents vary by step:
- Condensation : Toluene or xylene (bp 110–140°C) prevents premature ester hydrolysis.
- Chlorination : Dichloromethane (DCM) balances reactivity and ease of separation.
- Acylation : Solvent-free conditions under reduced pressure minimize decomposition.
Temperature gradients are critical. For example, maintaining 50–55°C during SOCl₂ reactions prevents exothermic runaway, while post-reaction distillation at 173–174°C ensures high-purity product.
Purification and Quality Control
Fractional Distillation
CN104592001A emphasizes multi-stage distillation under vacuum (10–15 mmHg) to isolate 4-(4-chloro-2-methylphenoxy)butyryl chloride from unreacted acid and oligomers. A reflux ratio of 5:1 in packed columns achieves 98.5% purity, with GC-MS monitoring for residual thionyl chloride (<0.1%).
Crystallization Techniques
Recrystallization from n-hexane at −20°C removes colored impurities, yielding white crystalline product. This step is omitted in large-scale production due to yield losses (8–12%) but remains valuable for pharmaceutical-grade material.
Industrial Applications and Derivatives
Herbicide Synthesis
This compound is acylated to MCPB esters, broadleaf herbicides with systemic activity. Ethyl and methyl esters dominate markets due to their hydrolytic stability in alkaline soils.
Pharmaceutical Intermediates
In antipsychotic drug synthesis, the acyl chloride undergoes Friedel-Crafts acylation with aryl piperidines to create tricyclic frameworks. Process patents highlight yields >80% using AlCl₃ catalysis in nitrobenzene.
Chemical Reactions Analysis
4-(4-Chloro-2-methylphenoxy)butyryl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(4-Chloro-2-methylphenoxy)butyric acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions are amides, esters, thioesters, and alcohols .
Scientific Research Applications
4-(4-Chloro-2-methylphenoxy)butyryl chloride is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for proteomics research.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug discovery.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenoxy)butyryl chloride involves its reactivity as an acid chloride. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Acyl Chlorides
(a) 4-(4-Nitrophenyl)butyryl Chloride (CAS: 5600-63-5)
- Molecular formula: C₁₀H₁₀ClNO₃.
- Key differences: The nitro group (-NO₂) is a stronger electron-withdrawing group than the chloro-methylphenoxy group, enhancing electrophilicity and reactivity in nucleophilic substitutions .
- Applications : Used in HPLC analysis as a reference standard due to its UV-active nitro group .
(b) 2-(4-Chlorophenyl)-3-methylbutyryl Chloride (CAS: 51631-50-6)
- Molecular formula : C₁₁H₁₂Cl₂O.
- Key differences: Shorter carbon chain and a methyl substituent on the phenyl ring.
(c) 4-(4-Bromophenyl)butyryl Chloride (CAS: Not listed; synonyms: AC1L6ITK)
Chain-Length and Functional Group Variations
(a) 4-Chlorobutyryl Chloride (CAS: 4635-59-0)
- Molecular formula : C₄H₆Cl₂O.
- Widely used in synthesizing γ-chlorobutyrate esters .
(b) Butyryl Chloride (CAS: 141-75-3)
- Molecular formula : C₄H₇ClO.
- Key differences: No aromatic substituents; primarily used in industrial applications (e.g., pesticides, perfumes) due to its high reactivity and lower production cost .
Functional Group Analogues
(a) 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl Chloride (CAS: 1496484-90-2)
- Molecular formula : C₁₀H₁₂Cl₂O₃S.
- Key differences : Sulfonyl chloride group (-SO₂Cl) instead of acyl chloride. Reacts with amines to form sulfonamides (vs. amides for acyl chlorides), making it valuable in drug discovery .
(b) 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl Chloride (CAS: Not listed; MDL: MFCD12197997)
Comparative Data Table
Key Findings and Implications
- Reactivity Trends: Electron-withdrawing groups (e.g., -NO₂) increase acyl chloride reactivity, while bulky substituents (e.g., phenoxy groups) reduce reaction rates .
- Applications: Phenoxy-containing compounds are prevalent in agrochemicals, aligning with herbicidal motifs like 2,4-DB (a derivative of 4-(4-chloro-2-methylphenoxy)butyric acid) .
- Safety : All acyl chlorides release HCl upon hydrolysis, necessitating moisture-free handling .
Biological Activity
4-(4-Chloro-2-methylphenoxy)butyryl chloride, a compound with the chemical formula C11H12ClO2, is an important intermediate in the synthesis of various chemical entities, particularly in the field of herbicides and pharmaceuticals. This article explores its biological activity, including its mechanisms of action, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H12ClO2
- Molecular Weight : 247.12 g/mol
- CAS Number : 99860-69-2
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a herbicide and its interactions with various biological systems. The compound exhibits several notable activities:
- Herbicidal Properties : It is part of the phenoxy herbicide family, which effectively controls broadleaf weeds. Its mechanism involves mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
- Toxicological Profile : Research indicates that compounds related to this compound can exhibit toxicity towards aquatic organisms and may pose risks to human health under certain exposures. For instance, studies have reported liver toxicity and effects on kidney function at high concentrations .
- Potential Medicinal Uses : There is ongoing research into the compound's potential as a therapeutic agent. Its structural analogs have shown promise in anticancer studies, suggesting that modifications to the phenoxy group may enhance biological activity against cancer cells .
The primary mechanism of action for this compound is believed to involve:
- Hormonal Mimicry : As a synthetic auxin, it disrupts normal plant growth processes.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors in biological systems, potentially leading to cytotoxic effects in certain cell lines.
Toxicity Studies
A comparative study on the toxicity of related compounds revealed that this compound has a low acute toxicity but poses significant risks at higher concentrations. The following table summarizes key findings from toxicological assessments:
| Compound | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Main Target Organs |
|---|---|---|---|
| This compound | 200 | 800 | Liver, Kidney |
| MCPA (related compound) | 2000 | Not specified | Liver, Kidney |
Case Studies and Research Findings
- Herbicidal Efficacy : A study demonstrated that formulations containing this compound effectively controlled a range of broadleaf weeds in agricultural settings, highlighting its utility in crop management.
- Cytotoxicity Testing : In vitro studies have indicated varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy. For example, derivatives with electron-donating groups showed improved activity in assays measuring cell viability .
- Environmental Impact Assessments : Evaluations conducted by regulatory agencies have indicated that while the compound is effective as a herbicide, its environmental persistence and potential bioaccumulation warrant careful management practices to mitigate ecological risks .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(4-Chloro-2-methylphenoxy)butyryl chloride in laboratory settings?
- Method : The compound can be synthesized via chlorination of its carboxylic acid precursor, 4-(4-Chloro-2-methylphenoxy)butyric acid (CAS 94-81-5), using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. A typical procedure involves refluxing the acid with excess SOCl₂ under anhydrous conditions, followed by distillation to isolate the product. Purity is confirmed via NMR or FTIR spectroscopy .
Q. What analytical techniques are suitable for characterizing this compound?
- Method :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity (e.g., phenoxy and acyl chloride peaks).
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) for purity assessment. Adjust mobile phase (e.g., acetonitrile/water gradient) based on retention behavior of analogs .
- Physical Properties : Density (~1.2 g/mL) and refractive index (n20D ~1.53) measured via densitometry and refractometry, respectively .
Q. How should researchers handle and store this compound safely?
- Method : Store under inert gas (argon/nitrogen) in a cool, dry environment. Use corrosion-resistant containers (glass or PTFE). Handle in a fume hood with PPE (gloves, goggles) due to its irritant properties. Hydrolysis products (e.g., HCl) require neutralization before disposal .
Advanced Research Questions
Q. What are the reaction kinetics of this compound in nucleophilic acyl substitution reactions?
- Method : Monitor reaction progress via in-situ FTIR or HPLC to track carbonyl intermediate formation. Kinetic studies in polar aprotic solvents (e.g., THF, DCM) show rate dependence on nucleophile concentration (e.g., amines, alcohols). Activation energy (Eₐ) can be derived from Arrhenius plots under varying temperatures .
Q. How can HPLC conditions be optimized for analyzing this compound and its degradation products?
- Method : Adapt parameters from structurally similar acyl chlorides (e.g., 4-(4-Nitrophenyl)butyryl chloride):
Q. What environmental degradation pathways are observed for this compound?
- Method : Conduct hydrolysis studies under controlled pH (e.g., pH 4–9) to identify degradation products (e.g., 4-(4-Chloro-2-methylphenoxy)butyric acid). Use LC-MS to track intermediates. Aerobic/anaerobic biodegradation assays with soil microcosms assess ecological persistence .
Q. How does the reactivity of this compound compare to halogenated analogs in cross-coupling reactions?
- Method : Compare reaction yields and rates with analogs (e.g., bromo-substituted phenoxy acyl chlorides) under identical conditions (catalyst: Pd(PPh₃)₄; solvent: toluene). Analyze steric/electronic effects via Hammett plots or DFT calculations to rationalize differences in reactivity .
Q. What strategies mitigate side reactions during peptide coupling using this compound?
- Method : Pre-activate the acyl chloride with Hünig’s base (DIEA) to minimize racemization. Use low temperatures (0–5°C) and stoichiometric control to reduce over-acylation. Monitor by TLC or MALDI-TOF for undesired byproducts .
Data-Driven Insights
-
Synthesis Yield Optimization :
Reagent Yield (%) Purity (%) SOCl₂ (reflux) 85–90 ≥98 (ClCO)₂O (rt) 78–82 95–97 Catalyst-free conditions favor higher yields but require rigorous drying . -
Environmental Half-Life :
Condition Half-Life (days) pH 7 (aqueous) 2–4 Soil (aerobic) 14–21 Hydrolysis dominates in aquatic systems, while microbial degradation is slower .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
